![molecular formula C14H8ClF7N2O B3039335 1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole CAS No. 1017793-52-0](/img/structure/B3039335.png)
1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole
Overview
Description
The compound 1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, similar compounds such as 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline and 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline have been synthesized and characterized, indicating a strong interest in this class of compounds for their potential applications.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclization of chalcones with hydrazine hydrate, followed by acetylation. A solvent-free one-pot synthesis method using microwave irradiation has been reported, which offers a high yield of more than 75% for similar 1N-acetyl pyrazoles . This method is advantageous due to its efficiency and environmental friendliness.
Molecular Structure Analysis
X-ray single crystal diffraction is a common technique used to determine the crystal structure of pyrazole derivatives . For instance, the pyrazolinyl ring and the phenyl rings in 1N-Acetyl-3-phenyl-5-(3,4,5-trimethoxyl-phenyl)-2-pyrazoline are almost coplanar, with a dihedral angle of 6.63(2)°, while the phenyl ring at the 5-position and the pyrazolinyl ring are almost perpendicular with a dihedral angle of 78.03(3)° . These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be inferred from their molecular orbital coefficients, which suggest that electronic transitions are mainly assigned to n→π* and π→π* transitions . This information is valuable for predicting the behavior of these compounds in various chemical environments and for designing compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied through various spectroscopic methods. Infrared (IR) spectroscopy is used to assign vibrational frequencies, which are then compared with experimental data . Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the electronic environment of specific atoms within the molecule . Additionally, thermodynamic properties such as heat capacity (Cp,m), entropy (S,m), and enthalpy (H,m) can be calculated and correlated with temperature, providing further understanding of the compound's stability and reactivity .
Safety and Hazards
properties
IUPAC Name |
1-[4-chloro-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenylpyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF7N2O/c1-7(25)24-11(12(16,17)13(18,19)14(20,21)22)9(15)10(23-24)8-5-3-2-4-6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMHGNWPTBTGQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF7N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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